molecular formula C15H11FN2O B5741716 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5741716
M. Wt: 254.26 g/mol
InChI Key: NJLQXZMMAGTBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound is also known as FMeOx, and it belongs to the class of oxadiazoles. The compound has been synthesized by various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to modulate the activity of ion channels, specifically the GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, the compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders. The compound has also been found to have anticonvulsant activity, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the field of material science, specifically in the development of OLEDs. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

There are various methods available for the synthesis of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using a dehydrating agent such as phosphorous oxychloride to give this compound.

Scientific Research Applications

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. The compound has been found to possess antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, the compound has been found to have potential applications in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQXZMMAGTBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.